molecular formula C17H14O3 B2647765 (5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone CAS No. 303145-44-0

(5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B2647765
CAS No.: 303145-44-0
M. Wt: 266.296
InChI Key: XLFDVSVMHOCKGI-UHFFFAOYSA-N
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Description

“(5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a compound that belongs to the benzofuran family . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

The synthesis of benzofuran derivatives has been demonstrated by various researchers . For example, 3-Methanone-6-substituted-benzofuran derivatives were synthesized by Liu and co-workers . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research has shown that benzofuran derivatives exhibit significant antimicrobial and antioxidant properties. For instance, a study demonstrated the synthesis and characterization of novel (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, which were evaluated for their antimicrobial and antioxidant activities. These compounds displayed varying degrees of bacterial inhibition, with one compound showing the highest antibacterial activity. Additionally, their antioxidant capacities were assessed, revealing compounds with potent free radical scavenging abilities, supported by docking studies (Rashmi et al., 2014).

Antimitotic Agent

Benzofuran linked tetralones were prepared and evaluated for their antimitotic activity, demonstrating that certain compounds, particularly those bearing electron-donating methoxy groups, exhibited notable antimitotic activity. This suggests their potential use as antimitotic agents in medical research (Umesha et al., 2018).

Aldose Reductase Inhibitory Activity

Another study focused on the inhibitory activity of methoxy-substituted benzoyl-moiety derivatives against aldose and aldehyde reductase, important enzymes in diabetic complications. The research identified compounds with potent inhibitory effects, suggesting their utility in managing diabetes-related disorders (Chatzopoulou et al., 2011).

Anticholinesterase Activity

Benzofuran derivatives have also been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in Alzheimer's disease. Specific compounds exhibited remarkable selectivity and potency against these enzymes, indicating their potential in Alzheimer's therapy (Luo et al., 2005).

β-Amyloid Plaque Binding

In Alzheimer's disease research, benzofuran-2-yl(phenyl)methanone derivatives have been synthesized and evaluated as probes for β-amyloid plaques, a hallmark of the disease. Some derivatives showed high affinity for Aβ(1-42) aggregates, suggesting their application in developing diagnostic tools for Alzheimer's disease (Cui et al., 2011).

Properties

IUPAC Name

(5-methoxy-3-methyl-1-benzofuran-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-14-10-13(19-2)8-9-15(14)20-17(11)16(18)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFDVSVMHOCKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 5-methoxy-3-methyl-1-benzofuran (2.00 g) synthesized in Example A104(2), benzoyl chloride (1.68 mL) and nitromethane (20 mL) was added aluminum chloride (3.28 g), and the mixture was stirred at room temperature for 2 hr. Water was added to quench the reaction, and the reaction mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (30% ethyl acetate/hexane) and further by silica gel column chromatography (20% ethyl acetate/hexane) to give the title object compound (2.03 g, 62%) as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
3.28 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
62%

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